

Application Note: Functionalization of the C4 Position in 2-Methyloxane Scaffolds

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Compound of Interest

Compound Name: *[(2R,4S)-2-Methyloxan-4-yl]methanol*

CAS No.: 2243512-68-5

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Executive Summary & Strategic Analysis

The 2-methyloxane (2-methyltetrahydropyran) motif is a privileged pharmacophore in polyether antibiotics (e.g., monensin) and marine toxins, and increasingly in fragment-based drug discovery. Functionalization at the C4 position is critical because it offers a vector orthogonal to the C2-methyl anchor, allowing exploration of deep protein pockets without disrupting the ring's chair conformation.

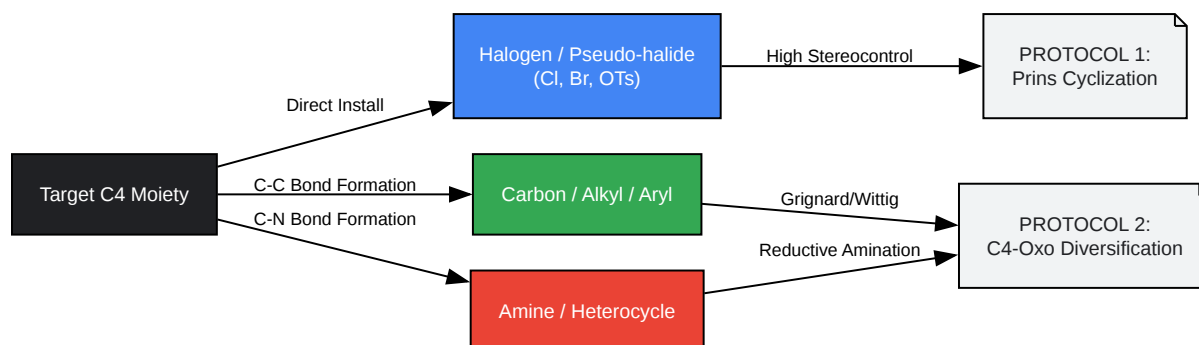
The Challenge: Direct C-H functionalization of the C4 position in unsubstituted 2-methyloxanes is chemically non-trivial. Standard radical or oxidative methods overwhelmingly favor the C2 and C6 positions (α -oxy C-H bonds) due to hyperconjugative stabilization by the ring oxygen.

The Solution: To achieve high-fidelity C4 functionalization, we employ two field-proven strategies:

- **De Novo Assembly (The Prins Protocol):** Constructing the ring with the C4 functionality already installed. This provides the highest stereochemical control (typically *cis*-2,6).
- **The C4-Oxo Hub Strategy:** Utilizing 2-methyltetrahydropyran-4-one as a divergent intermediate. This allows for late-stage introduction of amines, aryls, and alkyls at C4.

Decision Matrix: Selecting the Right Route

Before beginning, select your protocol based on the target moiety at C4.



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Figure 1: Strategic decision tree for C4 functionalization.

Protocol 1: De Novo Assembly via Prins Cyclization

Best for: Creating 4-halo, 4-hydroxy, or 4-amino precursors with precise cis-2,6 stereochemistry.

Mechanism & Rationale

The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde.^[1] The reaction proceeds through an oxocarbenium ion intermediate.^{[1][2][3]} The key to stereocontrol is the chair-like transition state, where the C2 substituent adopts an equatorial position to minimize 1,3-diaxial interactions, directing the nucleophilic attack (usually Cl⁻ or OH⁻) to the axial position at C4.

Experimental Workflow

Target: cis-2-methyl-4-chlorotetrahydropyran (Versatile Intermediate)

Reagents:

- Substrate: 3-Buten-1-ol (1.0 equiv)

- Aldehyde: Acetaldehyde (or equivalent synthetic equivalent like acetal) (1.1 equiv)
- Lewis Acid: Iron(III) Chloride (FeCl_3) or Indium(III) Chloride (InCl_3) (10 mol%)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Add 3-buten-1-ol (10 mmol) and acetaldehyde (11 mmol) to anhydrous DCM (50 mL). Cool to 0 °C.
- Acid Activation: Add FeCl_3 (1 mmol) portion-wise. Note: The solution will darken. Monitor temperature to maintain <5 °C.
- Cyclization: Allow the reaction to warm to room temperature (23 °C) and stir for 4–6 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the alcohol.
- Quench: Quench carefully with sat. aq. NaHCO_3 (20 mL).
- Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-10% Et_2O in Pentane).

Stereochemical Outcome: The product is predominantly the all-cis isomer (2-Me, 4-Cl) if the thermodynamic product is favored, though kinetic control often yields the 2,4-trans isomer which can be equilibrated.

- Validation: Check coupling constants in ^1H NMR. Axial protons at C4 typically show large diaxial couplings (Hz).

Protocol 2: The C4-Oxo Hub (Divergent Synthesis)

Best for: Late-stage introduction of complex amines or aryl groups.

This route utilizes 2-methyltetrahydropyran-4-one as the starting scaffold. This ketone can be accessed via hetero-Diels-Alder reaction (Danishefsky's diene + acetaldehyde) or oxidation of the 4-hydroxy product from Protocol 1.

Sub-Protocol A: Reductive Amination (C4-Amine Installation)

Objective: Install a secondary or tertiary amine at C4.

- Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) and the desired amine (1.1 equiv) in 1,2-dichloroethane (DCE).
- Catalysis: Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 min.
- Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 12 h.
 - Why STAB? It is milder than NaBH_4 and minimizes direct reduction of the ketone before imine formation.
- Stereoselectivity: This typically favors the thermodynamic product where the amine is equatorial (trans to the C2-methyl group if the methyl is equatorial).

Sub-Protocol B: Sp²-Coupling via Enol Triflate

Objective: Install an aryl or heteroaryl group at C4.

- Enolization: Treat the ketone with KHMDS (1.1 equiv) in THF at $-78\text{ }^\circ\text{C}$.
- Trapping: Add Comins' reagent (1.1 equiv) to generate the vinyl triflate.
- Suzuki Coupling: React the vinyl triflate with an aryl boronic acid, $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and Na_2CO_3 .

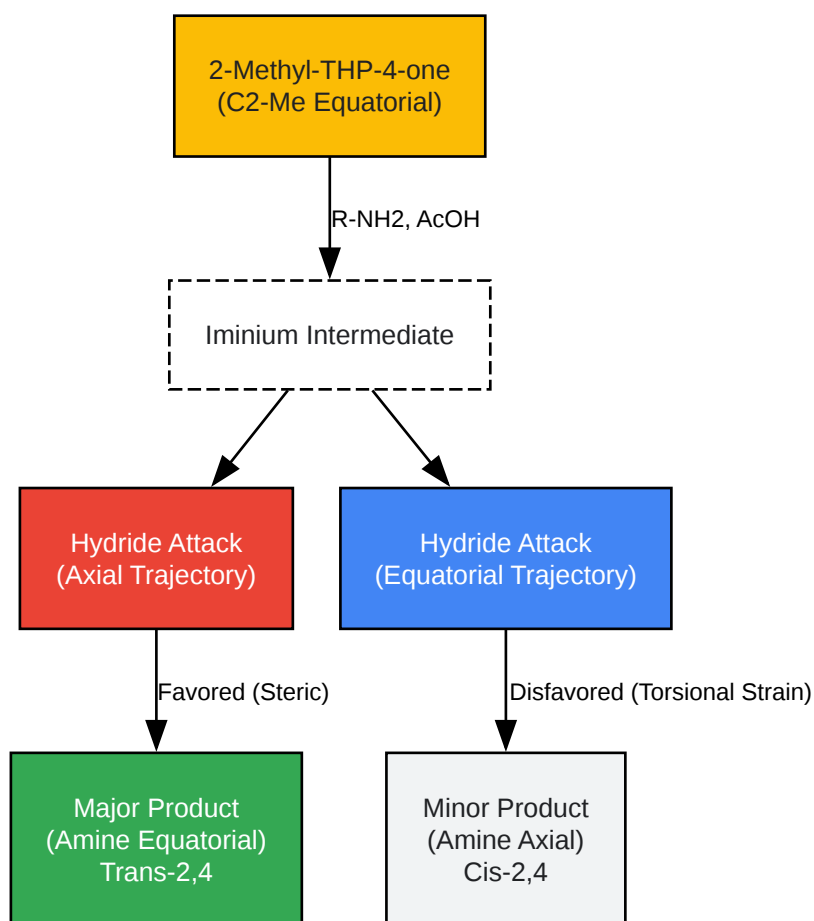
- Hydrogenation (Optional): Hydrogenate the resulting alkene (H_2 , Pd/C) to get the saturated 4-aryl-2-methyloxane.
 - Stereocontrol: Hydrogenation usually occurs from the less hindered face, often yielding the cis-2,4 isomer.

Summary of Reaction Parameters

Parameter	Protocol 1 (Prins)	Protocol 2 (Reductive Amination)	Protocol 2 (Suzuki)
Key Reagent	$FeCl_3$ / $InCl_3$	$NaBH(OAc)_3$	$Pd(PPh_3)_4$ / Boronic Acid
Temperature	0 °C to RT	RT	-78 °C (Step 1), Reflux (Step 3)
Solvent	DCM	DCE	THF / Dioxane
Major Isomer	cis-2,4 (Cl/Me)	trans-2,4 (Amine/Me)	cis-2,4 (Aryl/Me after H_2)
Limitation	Requires homoallylic alcohol	Requires ketone precursor	Multi-step sequence

Mechanistic Visualization

The following diagram illustrates the stereochemical divergence in the reductive amination pathway, a critical consideration for SAR studies.



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Figure 2: Stereochemical rationale for reductive amination outcomes on the 2-methyloxane core.

Troubleshooting & Optimization

- Problem: Low yield in Prins cyclization.
 - Solution: Ensure anhydrous conditions. Water quenches the oxocarbenium ion prematurely. Switch to Indium(III) triflate for milder activation if the substrate is sensitive.
- Problem: Poor diastereoselectivity (dr) in reductive amination.
 - Solution: Lower the temperature during the reduction step (0 °C or -20 °C) to enhance kinetic differentiation between the faces. Use bulky reducing agents like L-Selectride if the axial alcohol/amine is desired (via ketone reduction).

- Problem: C2-Epimerization.
 - Solution: The C2 stereocenter is generally stable, but strong acids in the Prins reaction can cause ring opening/closing (oxonia-Cope rearrangement). Keep reaction times optimized (stop immediately upon consumption of starting material).

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